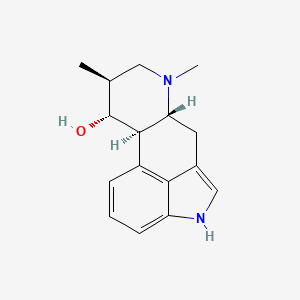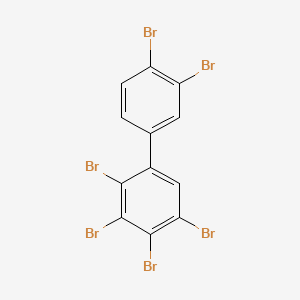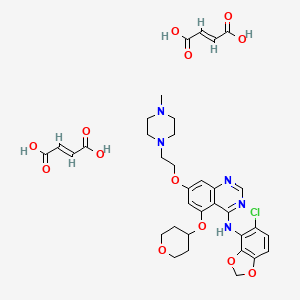
Saracatinib difumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saracatinib Difumarate is the difumarate salt of saracatinib, an orally available 5-, 7-substituted anilinoquinazoline with anti-invasive and anti-tumor activities. Saracatinib is a dual-specific inhibitor of Src and Abl, protein tyrosine kinases that are overexpressed in chronic myeloid leukemia cells. This agent binds to and inhibits these tyrosine kinases and affects cell motility, cell migration, adhesion, invasion, proliferation, differentiation, and survival. Specifically, Saracatinib inhibits Src kinase-mediated osteoclast bone resorption.
Aplicaciones Científicas De Investigación
Src and Abl Tyrosine Kinase Inhibition
Saracatinib difumarate, a dual-specific inhibitor of Src and Abl tyrosine kinases, shows promising anti-invasive and anti-tumor activities. It's particularly significant in chronic myeloid leukemia, where these kinases are overexpressed. By inhibiting these kinases, saracatinib affects cell motility, migration, adhesion, invasion, proliferation, differentiation, and survival. Notably, it inhibits Src kinase-mediated osteoclast bone resorption (Saracatinib Difumarate, 2020).
Modulation of Multidrug Resistance
Saracatinib has been studied for its effect on reversing multidrug resistance (MDR) induced by ATP-binding cassette (ABC) transporters. It enhances the cytotoxicity of ABCB1 substrate drugs in various cell lines and increases drug accumulation, indicating its potential in overcoming MDR in cancer treatment (Liu et al., 2013).
Impact on Bone Turnover
Research has shown that saracatinib can significantly affect bone turnover. A study on healthy men indicated a dose-dependent decrease in bone resorption markers, suggesting potential use in treating diseases characterized by increased bone resorption, like metastatic bone disease and osteoporosis (Hannon et al., 2010).
Metabolic Profiling and Reactive Intermediates
Metabolic profiling studies of saracatinib revealed the formation of reactive ortho-quinone and iminium intermediates, enhancing the understanding of the drug's metabolism and possibly its side effects (Attwa et al., 2018).
Antitumor Activity in Various Cancer Types
Saracatinib has been tested in several cancer types, including ovarian, breast, lung, colorectal, and head and neck cancers. Its effectiveness as a Src kinase inhibitor has been evaluated in both monotherapy and combination with other chemotherapeutic agents. The outcomes have varied across different studies, with some showing potential benefits and others indicating limited effectiveness (Various Authors, 2010-2020).
Combined Treatment Strategies
Studies have also explored the combination of saracatinib with other agents, such as immunomodulatory proteins and chemotherapeutic drugs, to enhance its anticancer effects. These combination strategies are aimed at targeting various aspects of cancer cell growth and resistance mechanisms (Chiu et al., 2020; Morrow et al., 2010; Nam et al., 2012).
Phase I and II Clinical Trials
Saracatinib has undergone various Phase I and II clinical trials, assessing its safety, pharmacokinetics, and efficacy in patients with advanced solid malignancies. These studies have provided valuable insights into its clinical application and potential therapeutic roles (Baselga et al., 2010; Reddy et al., 2015; Fury et al., 2011).
Exploration in Non-Cancer Applications
Interestingly, saracatinib has also been explored for its potential in non-cancer applications, such as its effects on renal function and alcohol-seeking behavior, although results in these areas have been mixed (Dalton et al., 2010; Thompson et al., 2021).
Propiedades
Número CAS |
893428-72-3 |
|---|---|
Nombre del producto |
Saracatinib difumarate |
Fórmula molecular |
C35H40ClN5O13 |
Peso molecular |
774.2 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine |
InChI |
InChI=1S/C27H32ClN5O5.2C4H4O4/c1-32-6-8-33(9-7-32)10-13-35-19-14-21-24(23(15-19)38-18-4-11-34-12-5-18)27(30-16-29-21)31-25-20(28)2-3-22-26(25)37-17-36-22;2*5-3(6)1-2-4(7)8/h2-3,14-16,18H,4-13,17H2,1H3,(H,29,30,31);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



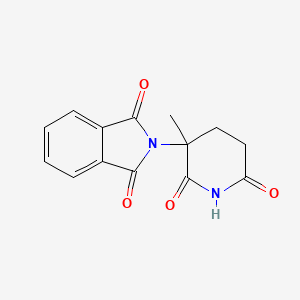
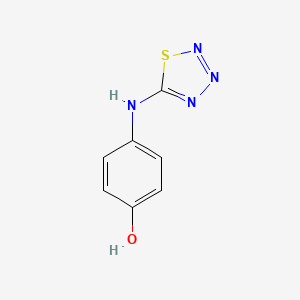
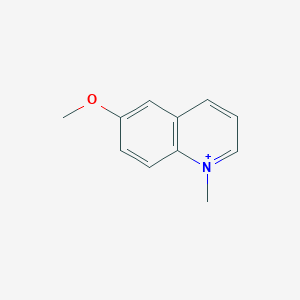
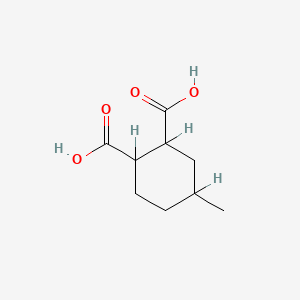
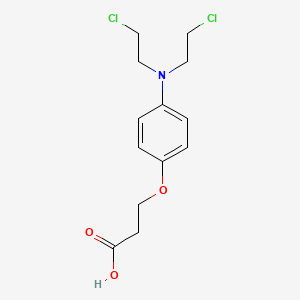
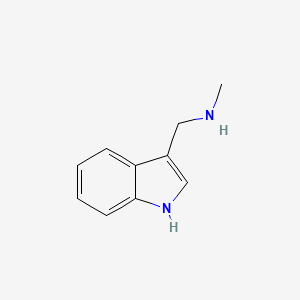
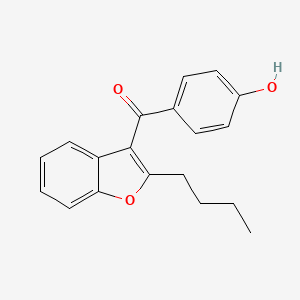
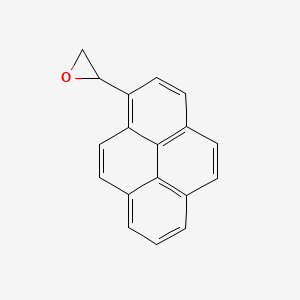
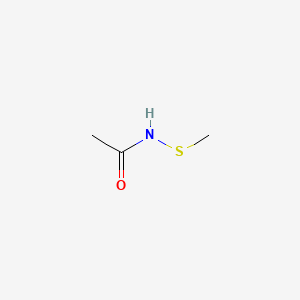
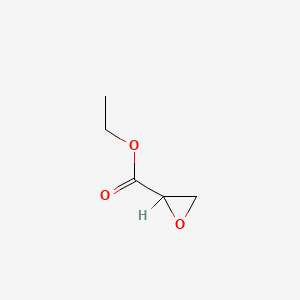

![5b-Hydroxy-2,2,13b,13c-tetramethyl-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-4h-3,15a-epoxy[1]benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one](/img/structure/B1194630.png)
